An In-depth Technical Guide to Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate
An In-depth Technical Guide to Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate
Chemical Identifier: CAS Number 1149-24-2
This technical document provides a comprehensive overview of Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate, a heterocyclic compound utilized in various research applications. The guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering detailed information on its chemical properties, synthesis protocols, and structural data.
Chemical and Physical Properties
Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate is a stable, solid organic compound.[1] Its identity and fundamental properties are well-documented, providing a solid foundation for its use in experimental settings. The key identifiers and physical characteristics are summarized below.
Table 1: Chemical Identifiers and Properties
| Property | Value | Reference |
|---|---|---|
| CAS Number | 1149-24-2 | [2][3][4] |
| Molecular Formula | C₁₃H₁₇NO₄ | [2][3][4] |
| Molecular Weight | 251.28 g/mol | [2][3][5] |
| IUPAC Name | Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate | - |
| Appearance | Solid, Crystals, or Crystalline Powder | [6] |
| Melting Point | 72-74 °C | [1][4][5] |
| Boiling Point | 208 °C at 40 mmHg | [1][4][5] |
| Purity | ≥98.5% to 99% |[2][3] |
Synthesis and Experimental Protocols
The primary route to synthesizing Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate is through the oxidation of its corresponding 1,4-dihydropyridine precursor, often referred to as a Hantzsch dihydropyridine.[5][7] The overall process can be visualized as a two-step sequence: the Hantzsch synthesis of the dihydropyridine, followed by its aromatization.
Protocol 1: Synthesis via Ferric Chloride Oxidation
This protocol details the synthesis of the 1,4-dihydropyridine (DHP) precursor followed by its oxidation using ferric chloride hexahydrate.[8]
-
Step 1: Synthesis of Diethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
-
A 25-ml round-bottomed flask is charged with ethyl acetoacetate (2.0 mmol), an appropriate aldehyde (e.g., 2-chloroquinoline-3-carboxaldehyde, 1.0 mmol), and ammonium acetate (1.0 mmol).[9]
-
Add 5 ml of water to the mixture.
-
Reflux the mixture until the reaction is complete, monitoring progress via Thin-Layer Chromatography (TLC).[9]
-
Upon completion, treat the reaction mixture with a brine solution and extract the product with ethyl acetate.
-
Evaporate the solvent. The crude yellow product can be recrystallized from ethanol to yield the DHP in high purity (e.g., 85% yield).[9]
-
-
Step 2: Oxidation to Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate
-
Prepare a mixture of the synthesized diethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate, ferric chloride hexahydrate, acetic acid, and water.[8]
-
Heat the mixture at reflux for 1 hour.[8]
-
After the reaction, cool the mixture to room temperature.
-
Quench the reaction with 20 ml of H₂O and neutralize with a saturated aqueous solution of NaHCO₃.
-
The final product can be isolated and purified. Single crystals suitable for X-ray analysis may be obtained by slow evaporation from an ethanol solution.[8]
-
Protocol 2: Synthesis via Sodium Nitrite Oxidation
This method provides an alternative preparatively convenient route using sodium nitrite as the oxidizing agent.[10]
-
Step 1: Hantzsch Reaction
-
The synthesis of diethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is achieved through a three-component cyclocondensation of two equimolar amounts of acetoacetic ester, urotropine, and ammonium acetate.[10]
-
-
Step 2: Oxidation
Structural and Spectroscopic Data
The molecular structure of Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate has been extensively characterized using single-crystal X-ray diffraction. These studies provide precise data on its solid-state conformation.
Table 2: Crystallographic Data
| Parameter | Value (Source 1[9][11]) | Value (Source 2[8]) |
|---|---|---|
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c |
| a (Å) | 4.5380 (6) | 4.593 (2) |
| b (Å) | 15.440 (2) | 15.950 (9) |
| c (Å) | 18.722 (2) | 18.795 (10) |
| β (˚) | 90.502 (6) | 90.656 (9) |
| Volume (ų) | 1311.7 (3) | 1374.0 (12) |
| Z | 4 | 4 |
| Temperature (K) | 100 | Not Specified |
| Radiation | Mo Kα | Mo Kα |
| R-factor | 0.048 | 0.049 |
The crystal packing is stabilized by weak intermolecular C—H···O and C—H···π interactions, which result in the formation of a three-dimensional network.[9]
Spectroscopic analysis confirms the molecular structure. Infrared (IR) spectroscopy reveals characteristic absorption bands, and Nuclear Magnetic Resonance (NMR) provides detailed information about the proton and carbon environments.
Table 3: Spectroscopic Data
| Technique | Data | Reference |
|---|---|---|
| IR (KBr, ν cm⁻¹) | 2979, 2932, 1721, 1591, 1442, 1367, 1296, 1223, 1120, 1043, 771, 698 | [8] |
| ¹H and ¹³C NMR | Structures confirmed by 1D and 2D (COSY, HMQC) NMR spectroscopy. |[10] |
Applications and Relevance
Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate serves primarily as a stable, aromatic derivative of the more widely studied Hantzsch 1,4-dihydropyridines.[8] The Hantzsch dihydropyridines are a well-known class of calcium channel blockers, and their metabolism in vivo often involves an oxidation step to the corresponding pyridine derivative.[8] Therefore, understanding the properties and synthesis of this compound is relevant for:
-
Metabolism Studies: Serving as a reference compound in metabolic studies of Hantzsch dihydropyridine drugs.
-
Organic Synthesis: Acting as a building block or intermediate for the synthesis of more complex heterocyclic molecules.[12]
-
Materials Science: Research into its crystal engineering and the formation of supramolecular structures through non-covalent interactions.[9]
While direct biological activity for this specific compound is not extensively reported, related pyridine derivatives have shown potential in various therapeutic areas, including analgesic applications.[13]
References
- 1. Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate 99 1149-24-2 [sigmaaldrich.com]
- 2. calpaclab.com [calpaclab.com]
- 3. scbt.com [scbt.com]
- 4. chembk.com [chembk.com]
- 5. DIETHYL 2,6-DIMETHYL-3,5-PYRIDINEDICARBOXYLATE | 1149-24-2 [chemicalbook.com]
- 6. Diethyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate, 98% 1 g | Buy Online [thermofisher.com]
- 7. Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate (99%) - Amerigo Scientific [amerigoscientific.com]
- 8. researchgate.net [researchgate.net]
- 9. Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate at 100 K - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SYNTHESIS AND STRUCTURE OF DIETHYL-2,6-DIMETHYL-PYRIDIN-3,5-DICARBOXYLATE | Academic Scientific Journal of Chemistry [journals.nauka-nanrk.kz]
- 11. researchgate.net [researchgate.net]
- 12. Buy Dimethyl 2,6-dimethylpyridine-3,5-dicarboxylate (EVT-5960468) | 27525-74-2 [evitachem.com]
- 13. researchgate.net [researchgate.net]
